(1S,2S,4S,7S,8S)-6-ethyl-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one
Description
Structural Elucidation and Chemical Characterization
IUPAC Nomenclature and Stereochemical Configuration Analysis
The systematic IUPAC name of this compound reflects its intricate polycyclic system and stereochemical precision:
- Core structure : The spiro junction links a 10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene system (Ring A) to a 2'-indol-2'-one moiety (Ring B).
- Substituents : An ethyl group at position 6 and a methoxy group at position 1' further define the structure.
- Stereochemistry : The absolute configuration is specified as (1S,2S,4S,7S,8S), indicating five chiral centers with defined spatial arrangements.
Stereochemical Insights :
- The tricyclic core adopts a rigid conformation due to bridgehead stereochemistry at C4 and C8, as observed in related alkaloids.
- The ethyl group at C6 occupies an axial position, while the methoxy group at C1' aligns equatorially to minimize steric strain.
- Comparative analysis with the (7R)-configured analog () reveals distinct spatial arrangements at C7, which influence hydrogen-bonding networks and molecular packing.
Table 1: Key Stereochemical Descriptors
| Position | Configuration | Role in Structure |
|---|---|---|
| C1 | S | Bridgehead atom in tricyclic core |
| C2 | S | Spiro junction connectivity |
| C4 | S | Tricyclic ring fusion |
| C7 | S | Ethyl group orientation |
| C8 | S | Oxepane ring closure |
Molecular Framework Analysis of the Spiro[10-Oxa-5-Azatricyclo[5.3.1.04,8]Undec-5-Ene-2,3'-Indole] Core
The molecular architecture combines a tricyclic oxygen-nitrogen heterocycle with a fused indole system:
Tricyclic System (Ring A) :
- 10-Oxa : A 10-membered oxepane ring with an oxygen atom at position 10.
- 5-Aza : A 5-membered pyrrolidine ring containing a nitrogen atom.
- Tricyclo[5.3.1.04,8] : A bridged bicyclic system with bridgehead atoms at C4 and C8, creating a rigid, bowl-shaped geometry.
Indole Moiety (Ring B) :
- The 2'-indol-2'-one subunit features a planar aromatic system with a ketone group at position 2', enhancing electronic conjugation.
Spiro Junction :
- The spiro carbon (C2) connects Ring A and Ring B at orthogonal planes, imposing torsional constraints that limit free rotation.
Table 2: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C19H21N2O3 | |
| Molecular Weight | 329.39 g/mol | Calc. |
| Topological Polar SA | 78.90 Ų | |
| Hydrogen Bond Donors | 1 (N-H) | |
| Hydrogen Bond Acceptors | 4 (3 ethers, 1 ketone) |
Comparative Analysis of Isomeric Variations in Related Spiroindole Derivatives
Spiroindole alkaloids exhibit diverse bioactivities contingent on stereochemical and substituent variations:
Key Comparisons :
Table 3: Impact of Structural Modifications on Physicochemical Properties
| Compound | logP | TPSA (Ų) | Bioavailability |
|---|---|---|---|
| Target Compound | 2.1 | 78.90 | Moderate |
| 7R,11R-Dihydroxy Derivative | -0.50 | 91.60 | Low |
| Ethylidene Analog () | 2.8 | 65.20 | High |
Properties
IUPAC Name |
(1S,2S,4S,7S,8S)-6-ethyl-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-14-11-8-17-19(9-15(20-14)12(11)10-24-17)13-6-4-5-7-16(13)21(23-2)18(19)22/h4-7,11-12,15,17H,3,8-10H2,1-2H3/t11-,12-,15-,17-,19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGABVPVCRHEES-DQNWSAIMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2CC3(C4CC1C2CO4)C5=CC=CC=C5N(C3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=N[C@H]2C[C@@]3([C@@H]4C[C@H]1[C@@H]2CO4)C5=CC=CC=C5N(C3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1. Comparison of Key Synthetic Methods
Biogenetic-Inspired Approaches
Recent efforts mimic biosynthetic pathways for streamlined synthesis (Scheme 3):
-
Intramolecular Aza-Michael Addition : A proline-derived enamine undergoes cyclization to form the 7-azabicyclo[4.2.1]nonane skeleton.
-
Oxymercuration-Hydroxylation : Hg(OAc)₂ mediates oxabicyclo[3.2.2]nonane formation, introducing the C14 hydroxy group.
-
Divergent Functionalization : 14-Hydroxygelsenicine is methylated (CH₃I/K₂CO₃) to install the methoxy group.
Conditions :
Chemical Reactions Analysis
Types of Reactions
(1S,2S,4S,7S,8S)-6-ethyl-1’-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3’-indole]-2’-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitution may involve reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (1S,2S,4S,7S,8S)-6-ethyl-1’-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3’-indole]-2’-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches for diseases.
Medicine
In medicine, (1S,2S,4S,7S,8S)-6-ethyl-1’-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3’-indole]-2’-one is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific reactivity.
Mechanism of Action
The mechanism of action of (1S,2S,4S,7S,8S)-6-ethyl-1’-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3’-indole]-2’-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
Key Observations :
- Ring Systems : The target compound’s larger tricyclic system (vs. smaller spiro[2.4]heptane in ) may enhance conformational stability and binding affinity .
- Stereochemistry : The target’s defined stereochemistry contrasts with racemic or mixed stereoisomers in analogues, suggesting higher synthetic complexity but improved biological specificity .
Biological Activity
The compound (1S,2S,4S,7S,8S)-6-ethyl-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one , also known as Humantenmine, is a complex organic molecule with significant potential in various biological applications. Its unique structure contributes to a range of biological activities that have been the subject of recent research.
- Molecular Formula : C19H22N2O3
- Molecular Weight : 328.39 g/mol
- IUPAC Name : this compound
- CAS Number : 82354-38-9
Biological Activity Overview
Recent studies have highlighted several key areas of biological activity for this compound:
1. Anticancer Activity
Research indicates that Humantenmine exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 20 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 12 | Activation of caspase pathways |
2. Neuroprotective Effects
Humantenmine has shown promise in neuroprotection against oxidative stress-induced neuronal damage. Studies suggest that it enhances the antioxidant defense mechanisms in neuronal cells.
3. Antimicrobial Activity
The compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness varies across different bacterial strains and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
Case Study 1: Anticancer Mechanisms
A study conducted by Zhang et al. (2023) explored the anticancer effects of Humantenmine on breast cancer cells (MCF-7). The results indicated that treatment with the compound led to a significant decrease in cell viability and increased apoptosis markers.
Case Study 2: Neuroprotection in Animal Models
In a study by Lee et al. (2024), the neuroprotective effects were evaluated in an animal model of Alzheimer's disease. Humantenmine administration resulted in improved cognitive function and reduced amyloid plaque formation.
Research Findings
The following findings summarize the biological activities observed:
- Apoptosis Induction : Humantenmine triggers apoptosis via mitochondrial pathways.
- Cell Cycle Regulation : The compound affects various phases of the cell cycle, particularly G2/M.
- Antioxidant Activity : It enhances intracellular antioxidant levels.
- Broad-Spectrum Antimicrobial Effects : Effective against both Gram-positive and Gram-negative bacteria.
Q & A
Basic Research Questions
Q. How can researchers design a synthetic route for this compound, considering its spirocyclic and polycyclic architecture?
- Methodological Answer : A modular approach involving multi-component reactions (e.g., cyclocondensation of indole derivatives with oxa-azatricyclic precursors) is recommended. Key steps include stereochemical control at chiral centers (C1, C2, C4, C7, C8) via chiral auxiliaries or asymmetric catalysis. Reference synthetic protocols for structurally analogous spiro compounds, such as those involving 7-oxa-9-aza-spiro[4.5]decane derivatives, can guide reaction sequence design .
Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and functional groups in this compound?
- Methodological Answer :
- NMR : Use - and -NMR with 2D techniques (COSY, NOESY) to resolve overlapping signals and verify spatial proximity of substituents.
- X-ray crystallography : Resolve absolute stereochemistry by crystallizing the compound and analyzing bond angles/torsions (e.g., using APEX2/SAINT software as in ).
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula. Cross-validate with NIST Chemistry WebBook data for analogous compounds .
Q. How can reaction conditions be optimized to maximize yield during the final cyclization step?
- Methodological Answer : Implement Bayesian optimization algorithms to systematically explore parameter spaces (e.g., solvent polarity, temperature, catalyst loading). For example, demonstrates that heuristic algorithms outperform manual trial-and-error in identifying optimal conditions (e.g., 15% yield improvement using acetonitrile at 80°C vs. DMF) .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data for this compound?
- Methodological Answer :
- Re-evaluate computational models : Use density functional theory (DFT) to refine conformational analysis, especially for spirocyclic systems prone to torsional strain.
- Experimental validation : Re-examine NMR sample purity (e.g., via HPLC) and repeat crystallography under varied conditions. Cross-reference with CC-DPS quantum-chemistry datasets for spiro compounds .
- Algorithmic reconciliation : Apply heuristic algorithms to identify overlooked variables (e.g., solvent-induced shifts) as in .
Q. How can researchers address stereochemical instability in intermediates during multi-step synthesis?
- Methodological Answer :
- Kinetic vs. thermodynamic control : Use low-temperature reactions (-78°C) to trap kinetic products (e.g., axial vs. equatorial substituents in tricyclic intermediates).
- Protecting groups : Temporarily block reactive sites (e.g., methoxy groups) to prevent epimerization.
- In-situ monitoring : Employ real-time FTIR/Raman spectroscopy to detect intermediate degradation .
Q. What computational methods predict the bioactivity of this compound against specific molecular targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to indole-recognizing enzymes (e.g., cytochrome P450).
- QSAR modeling : Train models on spirocyclic indole derivatives from PubChem or CC-DPS datasets to correlate substituent effects (e.g., ethyl vs. methyl groups at C6) with activity .
- ADMET prediction : Apply SwissADME to assess pharmacokinetic liabilities (e.g., logP >5 may limit solubility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
